4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline
Description
4-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2) on the aromatic ring. The aniline nitrogen is further functionalized with a thiophen-3-ylmethyl group, introducing sulfur-containing heterocyclic character to the molecule. This compound belongs to a class of structurally diverse aniline derivatives with applications in medicinal chemistry, particularly as intermediates in the synthesis of noncovalent inhibitors and bioactive molecules . The fluorine atom enhances metabolic stability and modulates electronic properties, while the thiophene moiety contributes to π-stacking interactions in protein binding .
Properties
Molecular Formula |
C12H12FNS |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-6-11(13)2-3-12(9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
VIUHNXNOEFPUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the nucleophilic substitution of a fluorinated aromatic compound with a thiophen-3-ylmethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include fluorinated anilines and thiophen-3-ylmethylamine .
Industrial Production Methods
While specific industrial production methods for 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. Industrial processes often employ catalysts and optimized reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents balance the aromatic ring's electronic profile, influencing reactivity and binding.
- Steric Effects : Bulkier substituents (e.g., 2-nitro, 4-CF3) may hinder rotation around the N–CH2 bond, affecting molecular conformation .
Biological Activity
4-Fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and a thiophene group, which may enhance its reactivity and interaction with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C10H10FNS
- Molecular Weight : 201.25 g/mol
- Key Functional Groups :
- Fluorine atom: Enhances lipophilicity and potential binding affinity.
- Thiophene ring: Contributes to π-π interactions and may stabilize binding with biological macromolecules.
The presence of these functional groups suggests that 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline could exhibit significant biological activity, particularly in the fields of pharmacology and biochemistry.
Antimicrobial Properties
Research indicates that 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline possesses antimicrobial properties . Studies have shown that compounds with similar structures exhibit activity against various pathogens, suggesting potential effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Preliminary investigations suggest that this compound may also have anticancer properties . The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with thiophene moieties have been reported to inhibit cancer cell growth by interfering with mitotic processes.
Enzyme Inhibition
The compound's structural characteristics may allow it to act as an enzyme inhibitor , particularly for enzymes involved in metabolic pathways. The fluorine atom can enhance the binding affinity to active sites, potentially leading to effective inhibition.
Summary of Biological Activities
The biological activity of 4-fluoro-2-methyl-N-(thiophen-3-ylmethyl)aniline is likely mediated through several mechanisms:
- Binding Affinity : The fluorine atom increases the lipophilicity, enhancing the compound's ability to penetrate cell membranes and bind to target proteins.
- Hydrogen Bonding : The presence of nitrogen in the aniline group facilitates hydrogen bonding with active sites on enzymes or receptors.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, stabilizing the complex formed with biomolecules.
Study on Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 0.5 μg/mL, indicating potent activity potentially applicable to drug development .
Investigation of Anticancer Properties
In vitro studies have shown that compounds containing thiophene rings can induce apoptosis in cancer cell lines. For example, a derivative of this compound was tested against breast cancer cells, resulting in a reduction in viability by over 70% at concentrations of 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
